2-(Chloromethyl)-1,3,4-oxadiazole

描述

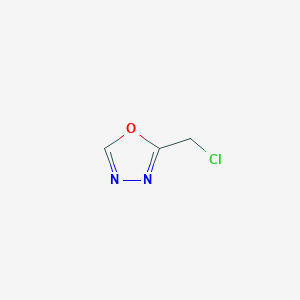

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-1-3-6-5-2-7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGOXMFAGHVQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372732 | |

| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73315-63-6 | |

| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 1,3,4 Oxadiazole and Its Functionalized Derivatives

Classical Dehydrative Cyclization Pathways

Dehydrative cyclization is a cornerstone in the synthesis of 1,3,4-oxadiazoles. These methods typically involve the formation of a 1,2-diacylhydrazine or a similar precursor, which is then cyclized with the elimination of a water molecule, often facilitated by a strong dehydrating agent.

Reactions of Hydrazides with Chloroacetic Acid in Dehydrating Agents (e.g., Phosphoryl Chloride, POCl₃)

A prevalent and traditional method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of hydrazides with carboxylic acids, followed by cyclodehydration. biointerfaceresearch.com In the context of 2-(chloromethyl)-1,3,4-oxadiazole, chloroacetic acid or its activated derivatives like chloroacetyl chloride are reacted with a suitable hydrazide. The resulting N'-(2-chloroacetyl)hydrazide intermediate is then cyclized.

Phosphoryl chloride (POCl₃) is a commonly employed and effective dehydrating agent for this transformation. mdpi.comnih.gov The reaction proceeds by activating the carbonyl oxygen of the hydrazide, facilitating the intramolecular nucleophilic attack by the other nitrogen atom, leading to the formation of the oxadiazole ring. For instance, the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles has been successfully achieved using POCl₃. nih.gov A similar strategy can be applied for the synthesis of 2-(chloromethyl) derivatives. The general synthetic pathway involves reacting a hydrazide with chloroacetyl chloride to form an N,N'-diacylhydrazine, which is then cyclized using POCl₃ at elevated temperatures. mdpi.com

Table 1: Examples of 1,3,4-Oxadiazole (B1194373) Synthesis using POCl₃

| Starting Hydrazide | Acylating Agent | Product | Yield (%) | Reference |

| N'-Heptanoyl-4-nitrobenzohydrazide | - | 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Not specified | nih.gov |

| N,N'-diacylhydrazine (2a-d) | - | 2,5-dialkyl-1,3,4-oxadiazole (3a-d) | Not specified | mdpi.com |

Cyclodehydration of Bishydrazide Intermediates

The cyclodehydration of 1,2-diacylhydrazines (bishydrazides) is a fundamental and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.comrsc.org This approach can be adapted for the synthesis of this compound by using a bishydrazide precursor where one of the acyl groups is a chloroacetyl group.

Various dehydrating agents can be employed for this cyclization, including phosphoryl chloride, polyphosphoric acid, and sulfuric acid. mdpi.com More modern reagents like XtalFluor-E have also been shown to be effective for the cyclodehydration of 1,2-diacylhydrazines, with the addition of acetic acid sometimes improving yields. rsc.orgnih.gov The choice of dehydrating agent can be crucial and may depend on the specific substrate and desired reaction conditions.

Synthesis via N'-(2-Chloroacetyl)hydrazide Precursors utilizing Cyclization Reagents (e.g., Burgess Reagent)

N'-(2-Chloroacetyl)hydrazide precursors are key intermediates in the synthesis of this compound. These precursors can be prepared by reacting a hydrazide with chloroacetyl chloride. acs.org The subsequent cyclization of these precursors can be achieved using various reagents, with the Burgess reagent being a notable example of a mild and selective dehydrating agent. atlanchimpharma.comiisc.ac.in

The Burgess reagent, a [methoxycarbonylsulfamoyl]triethylammonium hydroxide (B78521) inner salt, is known for its utility in the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles. atlanchimpharma.comresearchgate.net It operates under mild conditions and has been used in the synthesis of complex molecules. iisc.ac.in For example, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol was synthesized by cyclizing N'-(2-chloroacetyl)-3-hydroxybenzohydrazide with the Burgess reagent in dioxane at 100 °C, achieving a 76% yield. acs.org Polymer-supported versions of the Burgess reagent have also been developed and used in conjunction with microwave irradiation to accelerate the reaction. biointerfaceresearch.com

Table 2: Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N'-(2-Chloroacetyl)-3-hydroxybenzohydrazide | Burgess reagent (1.5 equiv) | Dioxane | 100 | 76 | acs.org |

Advanced and Catalytic Cyclization Strategies for 1,3,4-Oxadiazoles

In addition to classical methods, more advanced and catalytic strategies have been developed for the synthesis of 1,3,4-oxadiazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Oxidative Cyclization of Acylhydrazones

The oxidative cyclization of acylhydrazones represents a powerful and convergent approach to 1,3,4-oxadiazoles. biointerfaceresearch.comacs.orgnih.gov Acylhydrazones are typically prepared by the condensation of an aldehyde with a hydrazide. The subsequent oxidative cyclization involves the formation of a C-O bond to close the oxadiazole ring. This method avoids the need for harsh dehydrating agents.

Various oxidizing agents have been employed for this transformation, including potassium permanganate, bromine in acetic acid, and lead dioxide. biointerfaceresearch.comresearchgate.net More recently, transition-metal-free systems have gained prominence. acs.org

Iodine-Catalyzed Systems (e.g., I₂/H₂O₂)

Molecular iodine has emerged as a versatile and environmentally benign catalyst or promoter for the oxidative cyclization of acylhydrazones. rsc.orgresearchgate.net These reactions can often be performed under mild conditions. One notable system employs a catalytic amount of iodine in the presence of an oxidant like aqueous hydrogen peroxide (H₂O₂) to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from N-aroylhydrazones at room temperature. rsc.orgresearchgate.net

The proposed mechanism involves the oxidation of iodine by H₂O₂ to a more electrophilic species, which then facilitates the cyclization of the acylhydrazone. Stoichiometric amounts of molecular iodine in the presence of a base like potassium carbonate have also been used to effectively cyclize acylhydrazones to 1,3,4-oxadiazoles. acs.orgnih.gov This iodine-mediated approach is practical and scalable. acs.org

Table 3: Iodine-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Acylhydrazone | Catalyst/Promoter | Oxidant/Base | Conditions | Product | Yield (%) | Reference |

| N-Benzylidenebenzohydrazide | I₂ (catalytic) | H₂O₂ | Room Temperature | 2,5-Diphenyl-1,3,4-oxadiazole | 77 | researchgate.net |

| Various acylhydrazones | I₂ (stoichiometric) | K₂CO₃ | Not specified | 2,5-Disubstituted 1,3,4-oxadiazoles | High | acs.org |

Heterogeneous Visible-Light-Active Carbon Nitride Photocatalysis

A notable advancement in the synthesis of 1,3,4-oxadiazoles involves the use of heterogeneous photocatalysis. scispace.com Specifically, potassium poly(heptazine imide), a crystalline form of carbon nitride, has demonstrated significant efficacy as a recyclable photocatalyst. scispace.com This method facilitates the oxidative cyclization of N-acylhydrazones into the corresponding 2,5-disubstituted-1,3,4-oxadiazoles. scispace.com

The reaction is driven by visible light irradiation (e.g., 461 nm) and utilizes elemental sulfur as an affordable and selective electron scavenger. scispace.com This process is effective for synthesizing a range of 1,3,4-oxadiazole derivatives bearing aryl, hetaryl, and alkyl substituents, with isolated yields reported between 42% and 84%. scispace.com The use of a heterogeneous catalyst is advantageous as it simplifies product separation and allows for the catalyst to be reused, aligning with the principles of green chemistry. scispace.com While the reaction can proceed at room temperature over an extended period, elevated temperatures can accelerate the cyclization and improve product desorption from the catalyst's surface. scispace.com

Table 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Carbon Nitride Photocatalysis scispace.com

| Entry | R¹ Substituent | R² Substituent | Isolated Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Phenyl | 84 |

| 2 | 4-Methoxyphenyl | Phenyl | 79 |

| 3 | 4-Chlorophenyl | Phenyl | 75 |

| 4 | 2-Naphthyl | Phenyl | 81 |

| 5 | 2-Thienyl | Phenyl | 68 |

Organocatalytic Approaches to 1,3,4-Oxadiazoles

Organocatalysis has emerged as a powerful tool in organic synthesis, and its application extends to the formation of 1,3,4-oxadiazoles. One such approach employs an organo-acridinium photocatalyst in conjunction with a cobaloxime catalyst. organic-chemistry.org This dual catalytic system enables an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones. organic-chemistry.org The reaction proceeds efficiently to yield 1,3,4-oxadiazoles, with hydrogen gas being the sole byproduct. organic-chemistry.org This method's utility is highlighted by its successful application in a one-pot, gram-scale synthesis starting from commercially available aldehydes and acylhydrazides. organic-chemistry.org

Multicomponent Reaction (MCR) Sequences for 1,3,4-Oxadiazole Formation

Multicomponent reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecules like 1,3,4-oxadiazoles in a single step from multiple starting materials. acs.orgresearchgate.net

Ugi-Tetrazole/Huisgen Reaction Combinations

A metal-free, MCR-based protocol has been developed that combines the Ugi-tetrazole reaction with the Huisgen rearrangement to produce 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgresearchgate.netrug.nl This sequence is valued for its operational simplicity, tolerance of various functional groups, and the ability to generate molecular diversity from readily accessible starting materials. acs.orgresearchgate.net Diversity is introduced through the selection of different secondary amines, aldehydes, and aryl chlorides. acs.org

The proposed mechanism begins with the acidic deprotection of a tert-octyl group from the Ugi product, yielding a monosubstituted tetrazole intermediate. acs.org This intermediate is then N-acylated by an acyl chloride. acs.org The resulting unstable N-acylated tetrazole undergoes a Huisgen rearrangement, which involves the elimination of nitrogen, ring-opening, and subsequent cyclization to form the final 1,3,4-oxadiazole product. acs.org The reaction has been shown to be scalable, with successful syntheses performed on the gram scale. researchgate.netrug.nl

Table 2: Examples of 1,3,4-Oxadiazoles Synthesized via Ugi/Huisgen Sequence acs.org

| Amine Component | Aldehyde Component | Aryl Chloride Component | Yield (%) |

|---|---|---|---|

| Piperidine | 3-Phenylpropanal | 4-Fluorobenzoyl chloride | 7a (Moderate-Good) |

| Morpholine | Benzaldehyde | 4-Chlorobenzoyl chloride | 7b (Moderate-Good) |

| 1-Benzylpiperazine | Isobutyraldehyde | 4-Methoxybenzoyl chloride | 58 |

One-Pot Syntheses from Carboxylic Acids and 5-Substituted Tetrazoles under UV-B Activation

A photochemical flow-based synthesis offers an alternative to traditional thermolytic methods for producing 1,3,4-oxadiazoles. nih.govnih.gov This approach utilizes UV-B light to activate a reaction between 5-substituted tetrazoles and carboxylic acids. nih.govnih.govresearchgate.net A key advantage of this method is the use of carboxylic acids as acylating agents, which circumvents the need for harsher reagents like acid chlorides or anhydrides. nih.gov

The reaction proceeds via the Huisgen mechanism, where photochemical activation facilitates the formation of a nitrile imine intermediate from an N-acyl tetrazole, which then cyclizes to the oxadiazole. nih.govresearchgate.net This flow chemistry method has proven to be versatile, demonstrating a broad substrate scope that includes the successful incorporation of highly substituted amino acids, and is amenable to scale-up. nih.govnih.gov This light-mediated synthesis represents a significant advancement, providing an efficient and valuable alternative for creating this important heterocyclic template. nih.gov

Diverse Cyclization and Annulation Methods for the 1,3,4-Oxadiazole Core

Cyclization reactions are a cornerstone of heterocyclic synthesis, and various methods have been developed for constructing the 1,3,4-oxadiazole ring.

Dehydrogenative Cyclization of 1,2-Diacylhydrazines

The dehydrative cyclization of 1,2-diacylhydrazines is a common and effective strategy for forming the 1,3,4-oxadiazole core. researchgate.netrsc.org A range of reagents can be employed to facilitate this transformation. For instance, sulfuryl fluoride (B91410) (SO₂F₂) has been used as a simple and practical reagent for this cyclization, proceeding under mild, metal-free conditions with good functional group tolerance and high product yields. researchgate.net

Another effective cyclodehydration agent is [Et₂NSF₂]BF₄ (XtalFluor-E), which converts various 1,2-diacylhydrazines into their corresponding 1,3,4-oxadiazoles. rsc.org It has been noted that the addition of acetic acid can generally improve the yields of this reaction. rsc.orgresearchgate.net

Furthermore, phosphorus oxychloride is a classic and widely used reagent for the cyclization of N,N'-diacylhydrazines to form 2,5-dialkyl-1,3,4-oxadiazoles. chemicalbook.commdpi.com The reaction typically involves heating the diacylhydrazine with phosphorus oxychloride, followed by neutralization and extraction to isolate the oxadiazole product. mdpi.com For example, 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (B23811) can be cyclized using phosphorus oxychloride at 80-85°C to produce 2-(chloromethyl)-5-(trifluoromethyl)- scispace.comacs.orgnih.govoxadiazole in high yield (90.2%). chemicalbook.com

Table 3: Reagents for Dehydrative Cyclization of 1,2-Diacylhydrazines

| Reagent | Conditions | Reference |

|---|---|---|

| SO₂F₂ | Metal-free, mild | researchgate.net |

| [Et₂NSF₂]BF₄ (XtalFluor-E) | Often with acetic acid additive | rsc.org |

Condensation and Cyclodesulfurization Reactions

A prevalent strategy for synthesizing 1,3,4-oxadiazoles involves the condensation of hydrazides with various reagents, followed by a cyclization step. A particularly effective method is cyclodesulfurization. For instance, the reaction of acylhydrazides with carbon disulfide in an alkaline medium, typically alcoholic potassium hydroxide, yields 1,3,4-oxadiazole-2-thiols. researchgate.netnih.gov These intermediates can be further functionalized.

Another approach involves the cyclization of 1-aryl-3-thiosemicarbazides. These precursors, obtained from the reaction of acyl chlorides with thiosemicarbazide (B42300), can be cyclized using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and potassium iodide under basic conditions to afford 2-amino-5-aryl-1,3,4-oxadiazoles. nih.gov The mechanism is thought to involve the iodination of the thioamide moiety, followed by elimination and intramolecular cyclization. nih.gov Similarly, cyclodesulfurization of thiosemicarbazides in the presence of coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) provides an efficient route to 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

| Starting Material | Reagents | Product | Yield | Reference |

| Acylhydrazides | CS2, KOH | 1,3,4-Oxadiazole-2-thiol | - | researchgate.netnih.gov |

| 1-Aryl-3-thiosemicarbazides | DBDMH, KI | 2-Amino-5-aryl-1,3,4-oxadiazole | Moderate to Good | nih.gov |

| Thiosemicarbazide | Isothiocyanates, TBTU, DIEA | 2-Amino-1,3,4-oxadiazole | 85% | luxembourg-bio.com |

Decarboxylative Cyclization Processes

Decarboxylative cyclization has emerged as a powerful tool for the synthesis of 1,3,4-oxadiazoles. This method often involves the generation of radical intermediates. For example, a photoredox-catalyzed decarboxylative cyclization between α-oxocarboxylic acids and hypervalent iodine(III) reagents under white light has been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives. acs.org These reactions are advantageous as carbon dioxide is the only byproduct, which is non-toxic and easily removed. researchgate.net Silver-catalyzed decarboxylative radical cyclizations have also been highlighted as an effective strategy for constructing cyclic molecular scaffolds. researchgate.net

Oxidative Annulation Strategies

Oxidative annulation, or oxidative cyclization, is a common and effective method for constructing the 1,3,4-oxadiazole ring. researchgate.net This typically involves the cyclization of N-acylhydrazones using a variety of oxidizing agents. researchgate.netorganic-chemistry.orgresearchgate.netacs.org Common oxidants include iodine, organic-chemistry.orgjchemrev.com 1,3-dibromo-5,5-dimethyl hydantoin, jchemrev.com and chloramine-T. jchemrev.com For example, stoichiometric molecular iodine in the presence of potassium carbonate can mediate the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. jchemrev.com Another approach utilizes a palladium-catalyzed oxidative annulation reaction involving consecutive isocyanide additions to the N-H and O-H bonds of hydrazides, providing access to 2-substituted amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com Copper(II) triflate has also been used to catalyze the imine C-H functionalization of N-arylidene aroylhydrazides, leading to both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comjchemrev.com

Post-Synthetic Functionalization and Derivatization of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring, once formed, can be further modified to introduce a wide range of functional groups, enhancing its utility in various applications.

Electrophilic Substitution of 2-Substituted-5-trimethylsilyl-1,3,4-Oxadiazoles

The trimethylsilyl (B98337) (TMS) group is a versatile placeholder that can be easily substituted by various electrophiles. researchgate.net 2-Aryl-5-trimethylsilyl-1,3,4-oxadiazoles readily react with electrophiles such as molecular chlorine or bromine, acyl chlorides, and isocyanates. researchgate.net The reaction conditions, ranging from room temperature to boiling toluene, depend on the reactivity of the specific electrophile, and the reactions generally provide moderate to good yields of the corresponding 5-substituted-1,3,4-oxadiazoles. researchgate.net

| Electrophile | Product | Yield | Reference |

| Chlorine | 2-Aryl-5-chloro-1,3,4-oxadiazole | Moderate to Good | researchgate.net |

| Bromine | 2-Aryl-5-bromo-1,3,4-oxadiazole | Moderate to Good | researchgate.net |

| Aliphatic Acyl Chlorides | α-Keto-1,3,4-oxadiazoles | 54-81% | researchgate.net |

| 2-Nitrobenzenesulfenyl chloride | 2-Aryl-5-(2-nitrophenylthio)-1,3,4-oxadiazole | Moderate to Good | researchgate.net |

| Tosyl isocyanate | N-(2-Aryl-1,3,4-oxadiazol-5-yl)-N'-tosylurea | Moderate to Good | researchgate.net |

Transition Metal-Catalyzed Arylation Reactions of 2-Substituted-1,3,4-Oxadiazoles

Transition metal-catalyzed cross-coupling reactions are a powerful tool for introducing aryl groups onto the 1,3,4-oxadiazole ring. A notable example is the FeCl3-catalyzed C-S cross-coupling reaction between 2-aryl-1,3,4-oxadiazoles and various thiophenols, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) to yield 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles. nih.gov

Introduction of Specific Side Chains (e.g., Thiophenyl, Trifluoromethyl, Piperazine)

The introduction of specific side chains can significantly modulate the properties of the 1,3,4-oxadiazole core.

Thiophenyl: As mentioned above, thiophenyl groups can be introduced via an iron-catalyzed C-S cross-coupling reaction. nih.gov

Trifluoromethyl: The trifluoromethyl group is highly sought after in medicinal chemistry due to its ability to enhance properties like metabolic stability and lipophilicity. researchgate.net One route to trifluoromethyl-substituted oxadiazoles (B1248032) involves the reaction of thiosemicarbazide with trifluoroacetic acid and phosphorus oxychloride. nih.gov Another method involves the radical addition of the 2-(trifluoromethyl)-1,3,4-oxadiazol-5-ylmethyl radical to unactivated alkenes. acs.org

Piperazine (B1678402): The piperazine moiety is a common pharmacophore. It can be introduced onto the 1,3,4-oxadiazole scaffold through nucleophilic substitution reactions. For instance, 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole can be reacted with various piperazine derivatives to yield the corresponding piperazin-1-ylmethyl substituted oxadiazoles. researchgate.netacs.orgresearchgate.net A multi-step synthesis can involve the condensation of a piperazine-containing acetohydrazide with aromatic carboxylic acids in the presence of phosphorus oxychloride. sphinxsai.com

| Side Chain | Synthetic Method | Precursors | Reference |

| Thiophenyl | FeCl3-catalyzed C-S cross-coupling | 2-Aryl-1,3,4-oxadiazole, Thiophenol | nih.gov |

| Trifluoromethyl | Cyclization | Thiosemicarbazide, Trifluoroacetic acid, POCl3 | nih.gov |

| Trifluoromethyl | Radical addition | O-Ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate, Alkenes | acs.org |

| Piperazine | Nucleophilic substitution | 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole, Piperazine derivatives | researchgate.netacs.orgresearchgate.net |

| Piperazine | Cyclization | Piperazine-containing acetohydrazide, Aromatic carboxylic acids, POCl3 | sphinxsai.com |

Chemical Reactivity and Mechanistic Transformations of 2 Chloromethyl 1,3,4 Oxadiazole

Aromaticity and Stability of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its aromatic character imparts a degree of stability to the molecule. The oxadiazole ring is considered to be derived from furan (B31954) by the replacement of two methane (B114726) (-CH=) groups with two pyridine-type nitrogen atoms (–N=) organic-chemistry.org. This substitution pattern, however, leads to a reduction in aromaticity compared to furan, causing the 1,3,4-oxadiazole ring to exhibit some characteristics of a conjugated diene. The ring is planar, a feature that is endorsed by X-ray diffraction studies acs.org.

The presence of three electronegative heteroatoms (one oxygen and two nitrogens) and only two carbon atoms renders the 1,3,4-oxadiazole ring electron-deficient nih.gov. This electron deficiency is a key factor governing its chemical reactivity. Despite this, the 1,3,4-oxadiazole ring is thermally stable, a property that is enhanced by substitution.

Electrophilicity and Nucleophilic Reaction Susceptibility at the Chloromethyl Moiety

The electron-withdrawing nature of the 1,3,4-oxadiazole ring significantly influences the reactivity of the adjacent chloromethyl group. The ring's electron deficiency enhances the electrophilicity of the methylene (B1212753) carbon in the chloromethyl substituent, making it susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions at this position.

This reactivity is harnessed in the synthesis of various derivatives. For instance, the chloromethyl group can readily react with nucleophiles such as amines, thiols, and alkoxides, allowing for the introduction of a wide range of functional groups.

Reactivity with Amines (e.g., Ethylenediamines, Piperazines) to Form Amidine Intermediates

The reaction of 2-(chloromethyl)-1,3,4-oxadiazole with amines, particularly diamines like ethylenediamines and piperazines, is a common strategy for synthesizing more complex molecules. This reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

A notable example is the synthesis of 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives. In this synthesis, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol is reacted with various piperazine (B1678402) aryl derivatives sbq.org.br. The reaction proceeds efficiently in the presence of a base like pyridine (B92270) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature sbq.org.br. While this is a direct nucleophilic substitution, the reaction of the chloromethyl group with primary or secondary amines can, under certain conditions, lead to the formation of amidine intermediates, especially if further reactions involving the amine and the oxadiazole ring occur. The formation of amidines from nitriles and amines is a well-established process, and while not directly a reaction of the chloromethyl group, it highlights the types of functional groups that can be accessed from precursors that might be synthesized from this compound organic-chemistry.orgorganic-chemistry.orgsemanticscholar.orgresearchgate.netresearchgate.net.

Ring Cleavage Reactions under Acidic or Basic Conditions

The 1,3,4-oxadiazole ring, while generally stable, can undergo cleavage under certain acidic or basic conditions. The electron-deficient nature of the ring makes it susceptible to attack by strong nucleophiles, which can lead to ring opening.

Under strong basic conditions, nucleophilic attack on the carbon atoms of the oxadiazole ring can occur, leading to ring cleavage acs.org. The stability of the ring is significantly influenced by the substituents attached to it.

In acidic conditions, protonation of one of the ring's nitrogen atoms can activate the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture, which can also result in ring opening. For example, the hydrolysis of epoxide rings is known to be catalyzed by acid, where protonation of the epoxide oxygen makes it a better leaving group and facilitates ring opening by a nucleophile libretexts.org. A similar principle can apply to the protonated oxadiazole ring. A computational study on the enzymatic hydrolysis of a 1,3,4-oxadiazole-based inhibitor by histone deacetylase 6 (HDAC6) revealed a detailed mechanism involving the coordination of a ring nitrogen to a zinc ion and subsequent nucleophilic attack by a water molecule on a ring carbon, leading to hydrolysis jocpr.com. While this is an enzymatic process, it provides a plausible model for the general mechanism of acid-catalyzed hydrolysis of the 1,3,4-oxadiazole ring.

Comparative Reactivity Analysis: 1,3,4-Oxadiazoles versus Isomeric Oxadiazoles (B1248032)

Oxadiazoles exist in several isomeric forms, with the most common being 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The 1,2,3-isomer is generally unstable and tends to undergo ring-opening to form diazoketone tautomers. The reactivity of these stable isomers differs due to the different arrangement of the heteroatoms in the ring.

The 1,2,4-oxadiazole ring is also electron-poor, but the positioning of the nitrogen atoms relative to the oxygen atom leads to different electronic properties compared to the 1,3,4-isomer. In 1,2,4-oxadiazoles, the N(3) atom is nucleophilic, while the carbon atoms exhibit electrophilic character chim.it. The O-N bond in the 1,2,4-oxadiazole nucleus is susceptible to reduction, leading to ring opening chim.it.

A comparative study of amino-substituted 1,2,4- and 1,3,4-oxadiazoles revealed significant differences in their physical and pharmaceutical properties, which were attributed to variations in hydrogen bond acceptor and donor strengths. This suggests that the arrangement of heteroatoms has a profound impact on the intermolecular interactions and, by extension, the reactivity of the isomers.

In terms of nucleophilic attack, the carbon atoms at the C-2 and C-5 positions of the 1,3,4-oxadiazole ring are susceptible due to the electron-withdrawing nature of the adjacent heteroatoms. In contrast, for 1,2,4-oxadiazoles, nucleophilic attack is common at the C-3 and C-5 positions acs.org. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced at the C-5 position than at the C-3 position acs.org.

Influence of Substituent Electronic Properties on 1,3,4-Oxadiazole Reactivity and Yields

The reactivity of the 1,3,4-oxadiazole ring and the yields of reactions involving its synthesis or modification are significantly influenced by the electronic properties of the substituents attached to the ring.

Electron-withdrawing groups (EWGs) attached to the oxadiazole ring generally increase its electrophilicity, making it more susceptible to nucleophilic attack. For instance, in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, the presence of strong electron-withdrawing substituents can sometimes lead to lower yields due to decomposition or side reactions acs.org. However, in other cases, the enhanced reactivity can be beneficial.

Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the oxadiazole ring, potentially making it less reactive towards nucleophiles. Studies on the synthesis of 1,3,4-oxadiazoles have shown that reactions involving starting materials with electron-donating substituents can sometimes result in lower yields compared to those with electron-withdrawing or neutral substituents.

The following table summarizes the effect of different substituents on the yield of a particular 1,3,4-oxadiazole synthesis:

| Substituent | Electronic Effect | Reported Yield (%) |

|---|---|---|

| -NO2 (para) | Strongly Electron-Withdrawing | 76 (with increased catalyst loading) |

| -Cl (para) | Weakly Electron-Withdrawing | Data not available |

| -H | Neutral | 93 |

| -OCH3 (para) | Strongly Electron-Donating | 95 |

| -N(CH3)2 (para) | Very Strongly Electron-Donating | Data not available |

Ring-Opening Reactions and Pathways to Novel Analogues

The 1,3,4-oxadiazole ring can serve as a precursor for the synthesis of other heterocyclic systems through ring-opening and subsequent ring-transformation reactions. These reactions provide pathways to novel analogues with different chemical and biological properties.

One common transformation is the conversion of 1,3,4-oxadiazoles into 1,2,4-triazoles. This can be achieved by reacting a 2-substituted-1,3,4-oxadiazole with a hydrazine (B178648) derivative. For example, the hydrazinolysis of a 1,3,4-oxadiazole-2-thione can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol (B7722964) nih.gov. This transformation involves the nucleophilic attack of hydrazine on the oxadiazole ring, leading to its opening and subsequent recyclization to form the more stable triazole ring.

Similarly, 1,3,4-oxadiazoles can be converted into 1,3,4-thiadiazoles. This is often achieved by reacting the oxadiazole with a sulfurating agent like phosphorus pentasulfide or Lawesson's reagent. This bioisosteric replacement of the oxygen atom with a sulfur atom can lead to compounds with altered biological activities and physicochemical properties sbq.org.brnih.gov. For instance, a transition-metal-free condensation of thiosemicarbazide (B42300) with aldehydes followed by iodine-mediated oxidative C-S bond formation can yield 2-amino-substituted 1,3,4-thiadiazoles organic-chemistry.orgorganic-chemistry.org.

The ring transformation of 1,3,4-oxadiazoles can also lead to more complex fused heterocyclic systems. For example, S-substituted 5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiols can be transformed into acs.orgsbq.org.brjocpr.comtriazolo[3,4-b] acs.orgjocpr.comnih.govthiadiazines jocpr.com. These reactions highlight the versatility of the 1,3,4-oxadiazole ring as a building block in the synthesis of a diverse range of heterocyclic compounds.

Applications in Materials Science and Engineering

The unique properties of 1,3,4-oxadiazole derivatives, such as their thermal stability, electron-accepting nature, and high photoluminescence quantum yield, have made them essential components in the development of advanced materials. tandfonline.comnih.gov These compounds are frequently integrated into complex molecular structures and polymeric chains to create materials for high-performance applications, including electronics and photonics.

Derivatives of 1,3,4-oxadiazole are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. nih.gov Their inherent electronic properties make them suitable for key roles within the device architecture, contributing to improved efficiency and performance. Specifically, 2,5-diaryl-1,3,4-oxadiazoles have been identified as displaying structural features that are ideal for use in electroluminescent devices.

The electron-deficient character of the 1,3,4-oxadiazole ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) in OLEDs. These materials facilitate the efficient injection and transport of electrons from the cathode towards the emissive layer, which is crucial for achieving balanced charge transport and high device efficiency. Numerous small molecules and polymers incorporating the 1,3,4-oxadiazole moiety have been synthesized and investigated for their electron-transporting capabilities.

Table 1: Comparison of Electron Affinity in Oxadiazole Derivatives

| Compound Family | Electron Affinity (EA) | Application Note |

|---|---|---|

| 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives | Higher than PBD | Shows potential for improved electron transport in OLEDs. |

| PBD (2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) | Standard ETM | A commonly used electron transport material for comparison. |

Compounds containing the 1,3,4-oxadiazole ring are known for their valuable optical properties, including strong luminescence. researchgate.net Many derivatives exhibit intense fluorescence, often in the blue or purple region of the spectrum, with high photoluminescent quantum yields. nih.govresearchgate.net This inherent luminosity makes them suitable for use not only as components in OLEDs but also as laser dyes and scintillators. researchgate.net

Research into 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds has shown that they can emit strong purple fluorescence in solution. researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the aryl substituents attached to the oxadiazole ring. For example, the introduction of different groups can shift the maximum absorption wavelength and alter the emission color, which is a key aspect in designing materials for specific optoelectronic applications. researchgate.net The high fluorescence intensity and stability of these compounds are advantageous for applications requiring robust and efficient light emission, such as in laser systems and radiation detection (scintillators).

Table 2: Photoluminescent Properties of Selected 1,3,4-Oxadiazole Derivatives

| Compound Type | Maximum Absorption (λmax) | Emission Color | Key Feature |

|---|---|---|---|

| 2-chloromethyl-5-aryl-1,3,4-oxadiazole | ~304 nm | Strong Purple | Strong fluorescence emission suitable for electroluminescent components. researchgate.net |

| Asymmetric Naphthylmethylene-1,3,4-oxadiazole | 298-317 nm | Forms new emission band at 402 nm | Electron-withdrawing oxadiazole unit causes a significant bathochromic shift. researchgate.net |

The 1,3,4-oxadiazole scaffold is a valuable building block for the creation of fluorescent chemosensors. tandfonline.comnih.gov The nitrogen and oxygen atoms within the oxadiazole ring can act as potential coordination sites for metal ions. nih.gov This interaction can lead to a change in the molecule's photophysical properties, such as fluorescence quenching or enhancement, allowing for the detection of specific ions. nih.gov The reactive chloromethyl group in this compound serves as a convenient handle for synthesizing more complex sensor molecules by allowing for the attachment of various ion-binding moieties.

These chemosensors are designed to be highly selective and sensitive to particular metal ions or anions. For example, oxadiazole-based sensors have been developed for the detection of various metal ions, including Zn²⁺, Cu²⁺, and Co²⁺. rsc.orgnih.govresearchgate.net The sensing event is typically observed through a change in the fluorescence spectrum of the compound upon binding with the target analyte.

The effectiveness of a fluorescent chemosensor is often determined by its photoluminescent quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. nih.gov A high quantum yield is desirable for sensitive detection. nih.gov The sensing mechanism in 1,3,4-oxadiazole-based chemosensors can occur through several processes, including Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and simple complex formation. tandfonline.comrsc.org

In a PET-based sensor, the presence of the target ion can inhibit or trigger an electron transfer process, leading to a "turn-on" or "turn-off" of fluorescence. nih.gov For instance, the fluorescence of a calix samipubco.comcrown-based 1,3,4-oxadiazole sensor is quenched by Cu²⁺ ions due to a PET mechanism. nih.gov ESIPT is another mechanism where the binding of an ion can alter the proton transfer pathway within the molecule in its excited state, resulting in a ratiometric fluorescence response. rsc.org The formation of a coordination complex between the oxadiazole derivative and a metal ion can also rigidify the molecular structure, reducing non-radiative decay pathways and leading to fluorescence enhancement. tandfonline.com

Table 3: Sensing Mechanisms and Analytes for 1,3,4-Oxadiazole-Based Chemosensors

| Sensing Mechanism | Target Analyte(s) | Observed Response | Reference |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Cu²⁺ | Fluorescence Quenching | nih.gov |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Zn²⁺ | Ratiometric Fluorescence Enhancement | rsc.org |

| Complex Formation | Zn²⁺, Co²⁺ | Fluorescence Enhancement or Colorimetric Change | rsc.orgresearchgate.net |

The 1,3,4-oxadiazole ring is integrated into various polymeric frameworks to develop high-performance materials. researchgate.net These polymers often exhibit exceptional thermal and oxidative stability, good mechanical properties, and a low dielectric constant. researchgate.net The inclusion of the oxadiazole unit, which is structurally similar to a para-phenylene ring, imparts rigidity and thermal unreactivity to the polymer backbone. researchgate.net

Polymers such as polyamides and polyimides containing 1,3,4-oxadiazole rings have been synthesized and characterized for their potential use in advanced technologies. researchgate.net The reactive nature of compounds like 2,5-bis(chloromethyl)-1,3,4-oxadiazole allows them to be used as monomers in polymerization reactions, such as dehydrohalogenation, to form conjugated polymers like poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene). These polymers are investigated for their electronic properties and potential applications in areas like electroluminescent devices and electrochemical sensors. researchgate.net Furthermore, the synthesis of novel polymers containing 1,3,4-oxadiazole derivatives can be achieved through various polymerization techniques, leading to materials with tailored properties for specific applications. samipubco.com

Design of Chemosensors for Metal Ions and Anions

Utility as Molecular Building Blocks and in Organic Synthesis Strategy

The unique structural features of this compound, namely the presence of a reactive chloromethyl group attached to a stable heterocyclic core, render it a valuable and versatile building block in the field of organic synthesis. Its utility spans from the construction of complex fused heterocyclic systems to its role as a bioisosteric replacement in medicinal chemistry, and as an intermediate for a variety of chemical transformations.

Precursors for the Synthesis of Complex Heterocyclic Ring Systems (e.g., Tetrahydrotriazolopyrazines)

A significant application of this compound is its use as a key precursor in the synthesis of complex, fused heterocyclic ring systems. A notable example is the preparation of substituted-5,6,7,8-tetrahydro rsc.orgrsc.orgnih.govtriazolo[4,3-α]pyrazines. google.com This process involves the reaction of a C-5 substituted this compound with an appropriately substituted ethylenediamine. This reaction generates an amidine intermediate which is subsequently cyclized to yield the desired tetrahydrotriazolopyrazine product, either as a free base or a suitable acid salt thereof. google.com

The enhanced reactivity of ethylenediamines with 2-(chloromethyl)-1,3,4-oxadiazoles is a key advantage in this synthetic strategy. google.com The this compound intermediate itself is typically prepared through the cyclodehydration of a bishydrazide intermediate, which is formed by the sequential bis-acylation of hydrazine. google.com This synthetic route highlights the importance of this compound as a crucial component in the construction of intricate molecular architectures with potential applications in pharmaceutical development, as these products can serve as key intermediates in the synthesis of dipeptidyl peptidase-IV (DP-IV) inhibitors. google.com

Role in Molecular Design as Bioisosteric Replacements (Focus on chemical and structural implications for improved hydrolytic and metabolic stability)

The 1,3,4-oxadiazole ring system, a core component of this compound, is widely recognized in medicinal chemistry for its role as a bioisostere for amide and ester functionalities. scispace.com Bioisosterism is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic and pharmacodynamic properties.

The 1,3,4-oxadiazole ring is particularly valued for its ability to enhance hydrolytic and metabolic stability. scispace.comresearchgate.net The electron-deficient nature of the oxadiazole ring, resulting from the presence of multiple heteroatoms, contributes to its increased resistance to metabolic degradation. researchgate.net This stability is a significant advantage in drug design, as it can lead to improved bioavailability and a longer duration of action.

Table 1: Comparative Properties of Oxadiazole Isomers as Bioisosteres

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |

| Polarity | Lower | Higher | rsc.org |

| Metabolic Degradation | Higher | Reduced | rsc.org |

| Hydrogen Bond Acceptor/Donor Strength | Varies | Varies | rsc.org |

| Hydrolytic Stability | Resistant | Resistant | scispace.com |

Versatile Intermediates for Diverse Chemical Transformations

The reactivity of the chloromethyl group in this compound makes it a versatile intermediate for a wide array of chemical transformations. This reactivity allows for the introduction of various functional groups and the construction of more complex molecules. The 1,3,4-oxadiazole core is generally stable under many reaction conditions, allowing for selective transformations at the chloromethyl position. nih.gov

The synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles is a common starting point for further derivatization. researchgate.net The chloromethyl group can readily undergo nucleophilic substitution reactions, enabling the introduction of a wide range of substituents. For instance, it can react with thiols to form thioether linkages. An example of this is the S-alkylation reaction between 4-chloro-6-methylpyrimidine-2-thiol and 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole to yield a bis-heterocycle conjugate. japsonline.com

Furthermore, the 1,3,4-oxadiazole ring itself can be synthesized through various methods, often involving the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.govnih.gov The versatility of these synthetic routes, coupled with the reactivity of the chloromethyl group, solidifies the role of this compound as a key intermediate in the synthesis of a diverse range of heterocyclic compounds. japsonline.comnih.govnih.gov

Computational and Theoretical Investigations

Computational and theoretical chemistry provide powerful tools for understanding the structural, electronic, and reactive properties of molecules like this compound. These methods offer insights that complement experimental findings and can guide the design of new molecules with desired properties.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely employed to investigate the properties of 1,3,4-oxadiazole derivatives. nih.govtandfonline.comresearchgate.net These methods are used to determine various molecular properties, including optimized geometries, electronic structures, and spectroscopic characteristics.

DFT calculations can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ekb.eg The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

TD-DFT calculations are particularly useful for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net These calculations can help to understand the electronic transitions occurring within the molecule upon absorption of light. For 1,3,4-oxadiazole derivatives, TD-DFT studies have been used to elucidate their UV-visible absorption properties. nih.govresearchgate.net

Furthermore, these computational methods can be used to study the molecular electrostatic potential surface, which provides information about the charge distribution and the sites susceptible to electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand the interactions between donor and acceptor orbitals within the molecule. nih.gov

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. ekb.eg For this compound, DFT methods can be used to find the equilibrium geometry by minimizing the energy of the molecule with respect to its atomic coordinates. This provides precise information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is another important aspect that can be investigated using these computational methods. This involves exploring the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the chloromethyl group relative to the oxadiazole ring. By calculating the energy of different conformers, the most stable conformation and the energy barriers between different conformations can be determined. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Common Quantum Chemical Parameters Calculated for Oxadiazole Derivatives

| Parameter | Method | Information Gained | Reference |

| HOMO/LUMO Energies | DFT | Chemical reactivity, kinetic stability | ekb.eg |

| Electronic Absorption Spectra | TD-DFT | Electronic transitions, UV-Vis properties | nih.govresearchgate.net |

| Molecular Electrostatic Potential | DFT | Charge distribution, reactive sites | nih.gov |

| Optimized Molecular Geometry | DFT | Bond lengths, bond angles, stable structure | ekb.eg |

| Conformational Analysis | DFT | Stable conformers, rotational energy barriers | - |

Conclusion and Future Research Perspectives

Summary of Current Understanding of 2-(Chloromethyl)-1,3,4-Oxadiazole Chemistry

This compound is a key intermediate in the synthesis of various biologically active compounds. The 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is known for its thermal and chemical stability. mdpi.com The presence of a chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups.

Synthesis: The most common laboratory method for synthesizing the 1,3,4-oxadiazole ring is the cyclodehydration of a 1-(chloroacetyl)-2-acylhydrazine derivative. chemicalbook.comipindexing.com This reaction is typically carried out using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. mdpi.comipindexing.com For instance, the reaction of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (B23811) with phosphorus oxychloride yields 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. chemicalbook.com

Reactivity and Properties: The 1,3,4-oxadiazole ring is characterized by weak basicity due to the inductive effect of the additional heteroatom and the presence of two pyridine-type nitrogen atoms, which reduces its aromaticity. ipindexing.comnih.gov This reduced electron density makes electrophilic substitution at the carbon atoms difficult. nih.gov However, the chloromethyl group is highly susceptible to nucleophilic substitution reactions, making it a valuable synthon for introducing the oxadiazole moiety into larger molecules. nih.gov This reactivity is the cornerstone of its utility in creating diverse chemical libraries for drug discovery and materials science.

Derivatives of 1,3,4-oxadiazole are noted for their excellent thermal stability, oxidation resistance, and often exhibit strong fluorescence. researchgate.net For example, some 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives show strong purple fluorescence in DMF solution. researchgate.net

Table 1: Physicochemical Properties of a Representative this compound Derivative

| Property | Value |

| IUPAC Name | 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole nih.gov |

| Molecular Formula | C4H2ClF3N2O nih.gov |

| Molecular Weight | 186.52 g/mol nih.gov |

| Monoisotopic Mass | 185.9807749 Da nih.gov |

| CAS Number | 723286-98-4 nih.gov |

This table presents computed data for a specific derivative to illustrate the general physicochemical properties.

Emerging Trends in Synthetic Methodologies and Chemical Applications

The field of oxadiazole chemistry is continually evolving, with new synthetic methods and applications being reported regularly.

Synthetic Methodologies: Recent trends in the synthesis of 1,3,4-oxadiazoles focus on improving efficiency, yield, and environmental friendliness.

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comresearchgate.net

Iodine-mediated synthesis: The use of molecular iodine as a catalyst offers a transition metal-free approach for the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. ipindexing.comjchemrev.com

One-pot synthesis: One-pot protocols are being developed to synthesize 2,5-disubstituted-1,3,4-oxadiazoles by condensing hydrazides with acid chlorides without the need for a separate dehydrating agent. jchemrev.com

Green Chemistry Approaches: The use of greener catalysts and solvents is an increasing focus to make the synthesis of oxadiazole derivatives more sustainable. medjchem.com

Chemical Applications: The versatility of the this compound scaffold has led to its use in various fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The 1,3,4-oxadiazole ring is considered a bioisostere of ester and amide groups and is a key component in many pharmacologically active compounds. nih.govresearchgate.net Derivatives have shown a wide range of biological activities, including:

Anticancer researchgate.netnih.gov

Antibacterial and Antifungal nih.govnih.gov

Anti-inflammatory nih.govnih.gov

Antitubercular nih.gov

Antiviral ijfmr.com

Antidiabetic psu.edu The ability to easily modify the molecule by nucleophilic substitution at the chloromethyl group allows for the creation of large libraries of compounds for screening against various biological targets. nih.gov

Materials Science: The thermal stability and fluorescent properties of 1,3,4-oxadiazole derivatives make them attractive for applications in materials science. mdpi.comresearchgate.net They have been investigated for use as:

Fluorescent probes researchgate.net

Organic light-emitting diodes (OLEDs) mdpi.com

Corrosion inhibitors researchgate.netmedjchem.com

Table 2: Selected Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Example Derivative Class | Reference |

| Anticancer | 1,3,4-Oxadiazole-linked bisindoles | ijfmr.com |

| Antibacterial | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |

| Anti-inflammatory | 1,3,4-Oxadiazole and 1,2,4-Triazole hybrids | nih.govnih.gov |

| Antiviral (TMV) | 2-Substituted methylthio-5-pyrimidinyl-1,3,4-oxadiazoles | ijfmr.com |

| Antidiabetic | Fluorine-incorporated 1,3,4-oxadiazoles | psu.edu |

| Chitinase Inhibitors | 2-Substituted methylthio-5-dichlorophenyl-1,3,4-oxadiazoles | capes.gov.br |

Challenges and Future Research Opportunities in the Field of Halogenated Oxadiazoles (B1248032)

Despite the significant progress, challenges remain in the chemistry of halogenated oxadiazoles, which also present exciting opportunities for future research.

Challenges:

Regioselectivity: In the synthesis of unsymmetrically substituted oxadiazoles, controlling the regioselectivity can be a challenge.

Harsh Reagents: Many traditional synthetic methods rely on harsh reagents like phosphorus oxychloride, which are not environmentally friendly. ipindexing.com Developing milder and more sustainable synthetic routes is a key challenge. medjchem.com

Stability: While the oxadiazole ring itself is stable, the reactivity of the halogenated side chain can sometimes lead to instability or unwanted side reactions during synthesis and purification. nih.gov

Future Research Opportunities:

Development of Novel Catalytic Systems: Exploring new and more efficient catalytic systems for the synthesis of halogenated oxadiazoles, including biocatalysis, could lead to more sustainable and selective methods.

Exploration of New Applications: While medicinal chemistry has been a major focus, the unique properties of halogenated oxadiazoles could be further exploited in areas like agrochemicals, functional polymers, and advanced materials. researchgate.net

Combinatorial Chemistry and High-Throughput Screening: The reactive nature of the chloromethyl group makes this compound an ideal scaffold for combinatorial chemistry to generate large libraries of compounds for high-throughput screening against new biological targets.

Understanding Structure-Property Relationships: Further systematic studies are needed to better understand the relationship between the structure of halogenated oxadiazole derivatives and their physical, chemical, and biological properties. This will enable the rational design of new molecules with tailored functionalities. researchgate.net

Advanced Halogenation Techniques: Investigating modern halogenation techniques could provide more precise and efficient ways to introduce halogen atoms onto the oxadiazole scaffold or its side chains, opening up new avenues for functionalization.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(chloromethyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The compound is commonly synthesized via cyclization of chloroacetic acid with acid hydrazides in phosphoryl chloride (POCl₃) under reflux for 5–6 hours. Post-reaction neutralization with NaOH (pH 6–7) and purification via column chromatography (n-hexane:EtOAc, 7:1) yields the product (moderate yields: 46–65%) . Alternative routes involve chloromethylation of oxazole derivatives using chloromethyl methyl ether and ZnCl₂ as a Lewis acid catalyst .

- Key Variables : Excess POCl₃ (1.2 eq) improves cyclization efficiency, while prolonged reflux (>6 hours) may degrade sensitive substituents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Analytical Workflow :

- ¹H/¹³C NMR : Distinct signals for the chloromethyl group (δ ~5.09–5.15 ppm, singlet) and aromatic protons (δ 7.2–8.3 ppm). Substituent effects shift oxadiazole ring carbons to δ 161–163 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 251.78 for benzo[b]thiophene derivatives) .

- X-ray Crystallography : Used to confirm planar oxadiazole rings and bond angles (e.g., C–N–C ~112° in biphenyl derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Avoid aqueous workup without ice-cooling to prevent exothermic reactions with POCl₃ .

- Store at room temperature in airtight containers away from moisture .

Advanced Research Questions

Q. How can computational methods aid in designing this compound derivatives with enhanced bioactivity?

- Strategies :

- Molecular Docking : Predict interactions with target enzymes (e.g., piperazine-substituted derivatives show affinity for serotonin receptors via H-bonding and hydrophobic contacts) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with antimicrobial activity. Chlorine’s electron-withdrawing effect enhances electrophilicity, improving reactivity in nucleophilic substitutions .

Q. How do structural modifications (e.g., aryl substituents) impact the stability and reactivity of the oxadiazole core?

- Experimental Findings :

- Electron-Deficient Aromatics (e.g., nitro groups): Increase thermal stability (mp >170°C) but reduce solubility in polar solvents .

- Bulkier Substituents (e.g., biphenylyl): Introduce steric hindrance, slowing hydrolysis of the chloromethyl group .

- Data Contradictions : Some studies report conflicting melting points for structurally similar compounds (e.g., 91°C vs. 123°C for thiophene derivatives), likely due to polymorphic forms or impurities .

Q. What strategies resolve low yields in nucleophilic substitution reactions involving the chloromethyl group?

- Troubleshooting :

- Solvent Optimization : Use DMF or DMSO to stabilize transition states in SN2 reactions with amines .

- Catalysis : Add KI (10 mol%) to enhance leaving-group displacement in substitutions with thiomethyl or aminomethyl groups .

- Side Reactions : Competing elimination (e.g., HCl formation) can be minimized by maintaining pH <8 during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。